

An In-depth Technical Guide on Methyl 2-amino-4-phenylthiophene-3-carboxylate

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Compound of Interest

Compound Name: Methyl 2-amino-4-phenylthiophene-3-carboxylate

Cat. No.: B1348627

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical properties, spectral data, and synthesis of **Methyl 2-amino-4-phenylthiophene-3-carboxylate**. It includes detailed experimental protocols and explores the compound's relevance in biological systems, particularly its role as a potential modulator of G-protein coupled receptors.

Compound Identification and Core Physical Properties

Methyl 2-amino-4-phenylthiophene-3-carboxylate is an organic compound featuring a thiophene ring, a versatile building block in medicinal chemistry and organic synthesis.^[1] Its structure incorporates an amino group and a carboxylate ester, making it a valuable intermediate for creating more complex molecules.^[1]

Table 1: Core Physical and Chemical Properties

Property	Value	Source
IUPAC Name	methyl 2-amino-4-phenylthiophene-3-carboxylate	[1][2]
CAS Number	67171-55-5	[1][2]
Molecular Formula	C ₁₂ H ₁₁ NO ₂ S	[1][2]
Molecular Weight	233.29 g/mol	[1][2]
Monoisotopic Mass	233.05104977 Da	[2]
InChIKey	KHNSKPUYBBZGLW-UHFFFAOYSA-N	[1][2]
Canonical SMILES	<chem>COC(=O)C1=C(SC=C1C2=CC=CC=C2)N</chem>	[1][2]
Appearance	Yellow crystals or powder (inferred from ethyl ester analog)	[3]

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of **Methyl 2-amino-4-phenylthiophene-3-carboxylate**.

Table 2: Summary of Spectroscopic Data

Technique	Observation	Source
Mass Spectrometry (MS)	Molecular ion peak at mass-to-charge ratio (m/z) of 233, corresponding to the molecular formula.	[1]
Infrared (IR) Spectroscopy	Strong absorption band at 1666 cm ⁻¹ , characteristic of the carbonyl (C=O) stretching vibration of the ester group.	[1]
¹ H NMR	Spectra are available for detailed structural analysis.	[4][5]
¹³ C NMR	Spectra are available for detailed structural analysis.	[2]

Experimental Protocols: Synthesis via Gewald Reaction

The most common and efficient method for synthesizing 2-aminothiophenes, including the title compound, is the Gewald three-component reaction.[6] This reaction involves the condensation of a ketone (or aldehyde), an α -cyanoester, and elemental sulfur in the presence of a base.[7]

Overall Reaction Scheme:

Acetophenone + Methyl Cyanoacetate + Sulfur → **Methyl 2-amino-4-phenylthiophene-3-carboxylate**

Detailed Methodology:

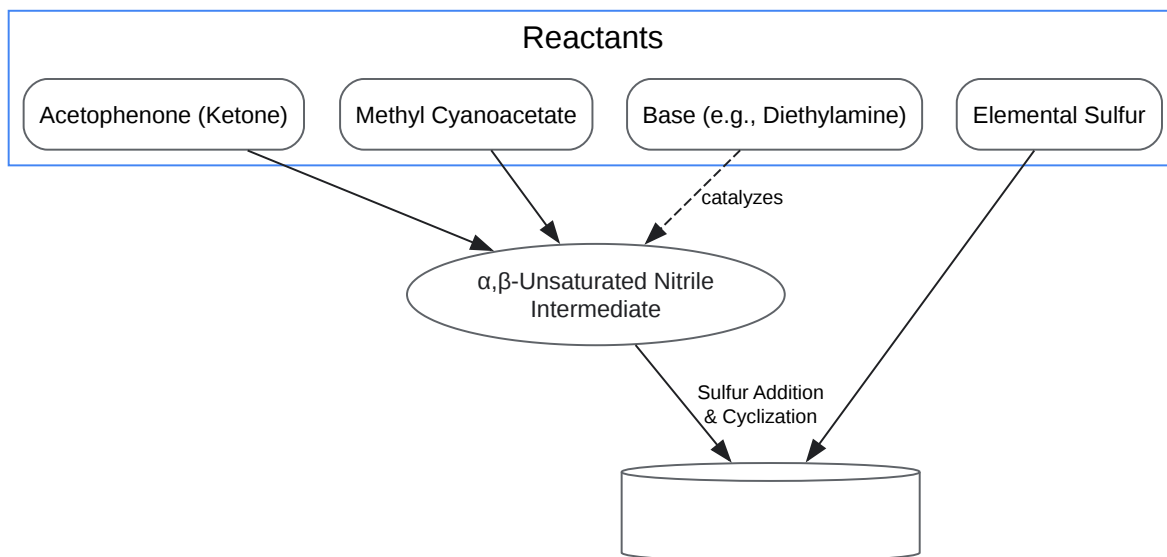
The synthesis is typically performed as a one-pot or two-step procedure.[8]

- **Knoevenagel Condensation:** The first step is the Knoevenagel condensation between the ketone (acetophenone) and the α -cyanoester (methyl cyanoacetate) to form a stable α,β -unsaturated nitrile intermediate.[7] This is typically catalyzed by a base like diethylamine or piperidine.

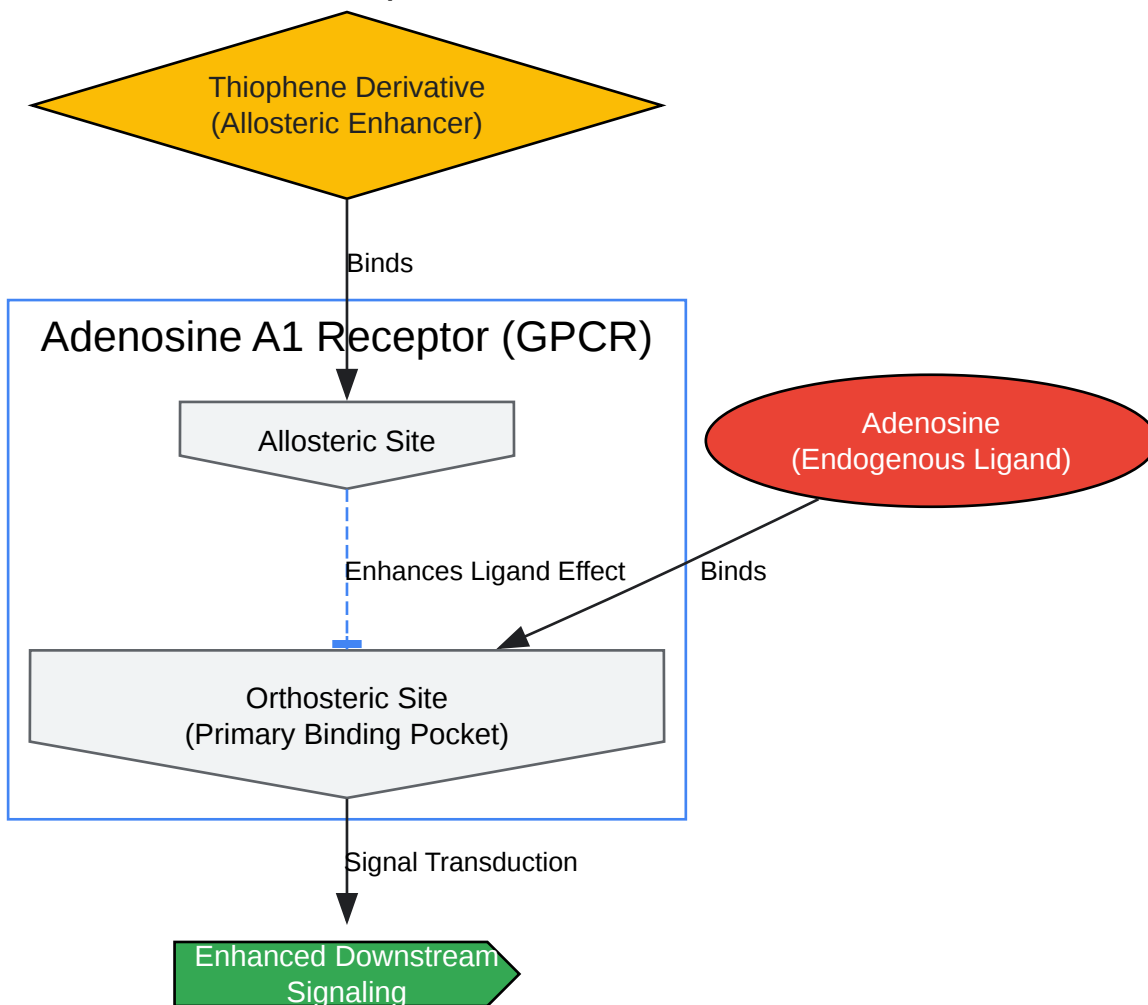
- Sulfur Addition and Cyclization: Elemental sulfur is then added to the reaction mixture. The sulfur adds to the intermediate, followed by an intramolecular cyclization and tautomerization to form the final 2-aminothiophene ring system.^[7]

A representative protocol for a similar ethyl ester derivative involves dissolving the ketone and cyanoacetate in a solvent like ethanol, adding a base (e.g., diethylamine) and elemental sulfur, and stirring the mixture at a moderately elevated temperature (e.g., 50°C) for several hours.^[9] The reaction progress is monitored by thin-layer chromatography (TLC).^[9] Upon completion, the product is typically isolated by quenching the reaction with water, extracting with an organic solvent (like ethyl acetate), and purifying the crude product via column chromatography.^[9]

Gewald Reaction Workflow



Conceptual Allosteric Modulation



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